

Application Note: Visualizing Panthenol Penetration in Hair Cross-Sections using NanoSIMS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Folligen*

Cat. No.: *B1673527*

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Introduction

Panthenol, a provitamin of B5, is a widely used ingredient in hair care products, valued for its moisturizing and strengthening properties. Understanding the extent and localization of its penetration into the hair shaft is crucial for optimizing product efficacy and developing next-generation hair care solutions. This application note details a protocol for visualizing and quantifying the penetration of panthenol into human hair cross-sections using Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). This powerful imaging technique allows for the direct visualization of isotopically labeled molecules with high spatial resolution, providing unprecedented insights into the distribution of cosmetic ingredients within the complex structure of the hair fiber. A study has demonstrated the penetration of panthenol into the cortical protein regions of hair using this method.^{[1][2]}

This document provides detailed experimental protocols, data presentation guidelines, and visual representations of the workflow to enable researchers to apply this advanced analytical technique.

Principle

The methodology relies on treating hair samples with panthenol that has been isotopically labeled with deuterium (D), a non-radioactive, heavy isotope of hydrogen. The hair is then embedded, cross-sectioned, and analyzed using NanoSIMS. The NanoSIMS instrument rasters a primary ion beam across the sample surface, generating secondary ions that are analyzed by a mass spectrometer. By simultaneously detecting ions corresponding to hydrogen (H) and deuterium (D), a map of the D/H ratio across the hair cross-section can be generated. Regions with an elevated D/H ratio directly correspond to the presence of the deuterium-labeled panthenol, allowing for precise localization within the cuticle, cortex, and medulla.

Experimental Protocols

Preparation of Deuterium-Labeled Panthenol Solution

A stock solution of deuterium-labeled panthenol (D-panthenol) is prepared. The concentration should be analogous to that found in commercial hair care products. For this protocol, a 2% (w/v) solution of D-panthenol in deionized water is recommended.

Hair Sample Treatment

- **Source:** Obtain single human hair fibers (unbleached and not chemically treated are recommended for baseline studies).
- **Washing:** Before treatment, wash the hair fibers to remove any surface contaminants. A standard procedure involves washing with a solution of 1% Sodium Lauryl Sulfate (SLS), followed by thorough rinsing with deionized water and air-drying.
- **Incubation:** Immerse the clean, dry hair fibers in the 2% D-panthenol solution. A typical incubation period is 24 hours at room temperature to allow for sufficient penetration.^[3]
- **Rinsing:** After incubation, thoroughly rinse the hair fibers with deionized water to remove any D-panthenol adsorbed to the surface and then air-dry.

Sample Preparation for NanoSIMS Analysis

Proper sample preparation is critical for obtaining high-quality NanoSIMS images. The goal is to produce a flat, conductive, and vacuum-stable cross-section of the hair.

- **Embedding:**

- Place individual hair fibers in a suitable embedding mold.
- Infiltrate the mold with a low-viscosity epoxy resin (e.g., Spurr's resin).
- Cure the resin according to the manufacturer's instructions, typically at 60°C for 24-48 hours.
- Cross-Sectioning:
 - Use an ultramicrotome equipped with a diamond knife to cut thin cross-sections of the embedded hair.
 - The optimal section thickness for NanoSIMS analysis is between 100 nm and 500 nm.
 - Mount the sections on a conductive substrate, such as a silicon wafer.
- Coating:
 - To prevent charging effects during NanoSIMS analysis, the sample surface must be conductive.
 - Sputter-coat the mounted hair cross-sections with a thin layer (5-10 nm) of a conductive material, such as gold or carbon.

NanoSIMS Imaging and Data Acquisition

- Instrument: CAMECA NanoSIMS 50L or equivalent.
- Primary Ion Beam: A Cs⁺ primary ion beam is used to generate negative secondary ions.
- Secondary Ions Detected: Simultaneously detect H⁻ (mass 1) and D⁻ (mass 2) ions. Other ions, such as ¹²C⁻ or ¹²C¹⁴N⁻, can also be monitored to provide structural context of the hair.
- Imaging Parameters:
 - Raster Size: 20 x 20 μm to 50 x 50 μm, depending on the hair shaft diameter.
 - Image Resolution: 256 x 256 pixels or 512 x 512 pixels.

- Dwell Time: 1-5 ms per pixel.
- Primary Beam Current: 1-2 pA.

Data Analysis and Visualization

- Image Processing: Use specialized software (e.g., ImageJ with the OpenMIMS plugin) to process the raw NanoSIMS data. This includes correcting for detector dead time and creating elemental and isotopic ratio maps.
- Isotopic Ratio Map: Generate a D/H ratio map by dividing the D⁻ image by the H⁻ image on a pixel-by-pixel basis. This map will highlight the areas of panthenol penetration.
- Quantitative Analysis:
 - Define regions of interest (ROIs) corresponding to different morphological areas of the hair cross-section (e.g., cuticle, outer cortex, inner cortex).
 - Calculate the average D/H ratio within each ROI to quantify the relative concentration of panthenol.
 - Generate line profiles across the hair cross-section to visualize the penetration gradient from the surface to the core.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions or hair types.

Table 1: NanoSIMS Imaging Parameters

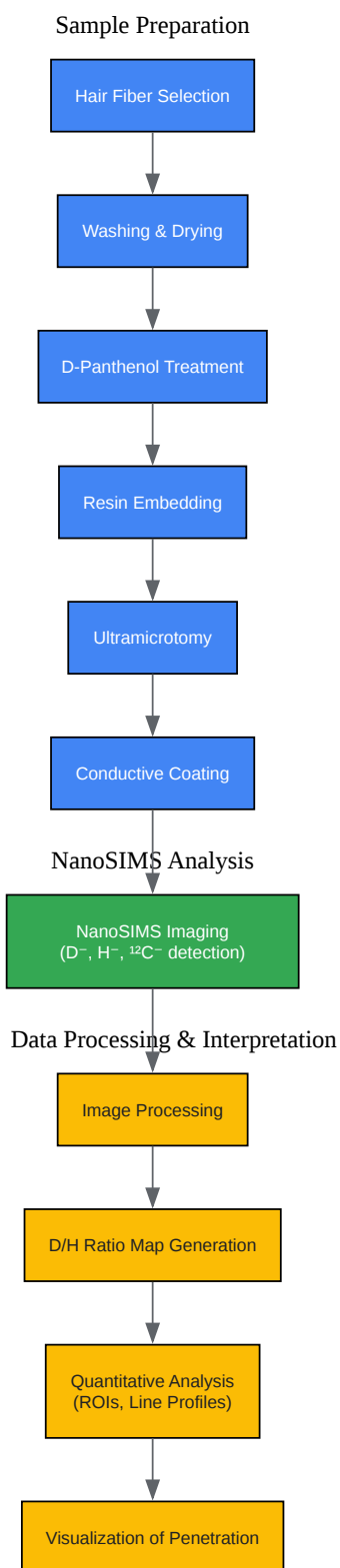
Parameter	Setting
Primary Ion Source	Cs ⁺
Detected Secondary Ions	H ⁻ , D ⁻ , ¹² C ⁻ , ¹² C ¹⁴ N ⁻
Raster Size	30 x 30 μm
Image Resolution	256 x 256 pixels
Dwell Time per Pixel	2 ms
Primary Beam Current	1.5 pA

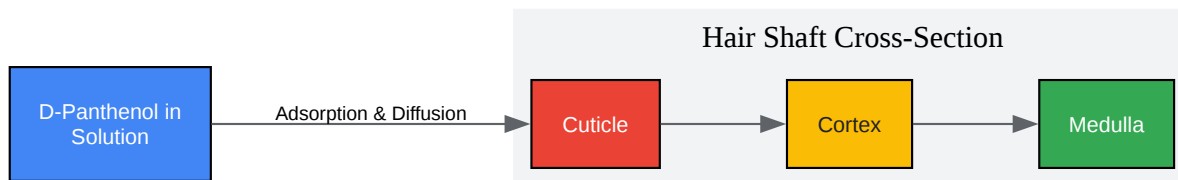
Table 2: Quantitative Analysis of D-Panthenol Penetration

Hair Structure	Average D/H Ratio (Arbitrary Units)	Penetration Depth (μm)
Cuticle	1.5×10^{-3}	~5
Outer Cortex	1.0×10^{-3}	5 - 15
Inner Cortex	0.5×10^{-3}	>15
Medulla (if present)	$< 0.1 \times 10^{-3}$	N/A
Untreated Control	Baseline ($\sim 1.5 \times 10^{-4}$)	N/A

Note: The D/H ratios and penetration depths presented are representative values based on similar studies of small molecule penetration in hair and may vary depending on experimental conditions. A study on deuterium-labeled sodium dodecyl sulfate (D-SDS) showed a penetration depth of approximately 25 μm after 24 hours of soaking.[\[3\]](#)

Visualizations





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